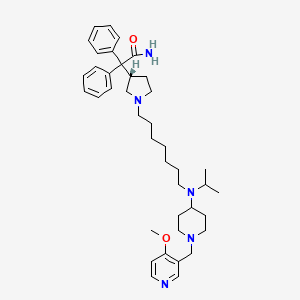

TD-6301

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

690999-15-6 |

|---|---|

Fórmula molecular |

C40H57N5O2 |

Peso molecular |

639.9 g/mol |

Nombre IUPAC |

2-[(3S)-1-[7-[[1-[(4-methoxy-3-pyridinyl)methyl]piperidin-4-yl]-propan-2-ylamino]heptyl]pyrrolidin-3-yl]-2,2-diphenylacetamide |

InChI |

InChI=1S/C40H57N5O2/c1-32(2)45(37-21-27-44(28-22-37)30-33-29-42-23-19-38(33)47-3)25-14-6-4-5-13-24-43-26-20-36(31-43)40(39(41)46,34-15-9-7-10-16-34)35-17-11-8-12-18-35/h7-12,15-19,23,29,32,36-37H,4-6,13-14,20-22,24-28,30-31H2,1-3H3,(H2,41,46)/t36-/m1/s1 |

Clave InChI |

FJADIVYKWUDMEW-PSXMRANNSA-N |

SMILES isomérico |

CC(C)N(CCCCCCCN1CC[C@H](C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)C4CCN(CC4)CC5=C(C=CN=C5)OC |

SMILES canónico |

CC(C)N(CCCCCCCN1CCC(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)C4CCN(CC4)CC5=C(C=CN=C5)OC |

Origen del producto |

United States |

Foundational & Exploratory

TD-6301: A Bladder-Selective Muscarinic Receptor Antagonist for Overactive Bladder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TD-6301 is a potent and selective antagonist of the muscarinic M2 and M4 acetylcholine receptors, developed by Theravance Biopharma for the treatment of overactive bladder (OAB). Preclinical studies have demonstrated its high affinity for the human M2 receptor and significant selectivity over other muscarinic receptor subtypes. In vivo studies in rats have further highlighted its functional selectivity for the urinary bladder over the salivary glands, suggesting a potential for reduced side effects commonly associated with non-selective antimuscarinic agents. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its binding characteristics, in vivo efficacy, and the underlying signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.

Introduction

Overactive bladder is a prevalent condition characterized by urinary urgency, with or without urge incontinence, usually with increased frequency and nocturia. The primary pharmacological treatment for OAB involves the use of antimuscarinic agents that block the action of acetylcholine on muscarinic receptors in the bladder, thereby reducing involuntary detrusor muscle contractions. However, the clinical utility of many existing antimuscarinics is limited by a range of side effects, such as dry mouth, constipation, and blurred vision, which arise from the blockade of muscarinic receptors in other tissues.

This compound was developed as a bladder-selective muscarinic antagonist with the aim of minimizing these systemic side effects. Its selectivity for M2 and M4 receptors, which are expressed in the bladder, over the M1 and M3 subtypes that are more prevalent in the salivary glands and other tissues, forms the basis of its targeted therapeutic profile. This guide summarizes the key preclinical data for this compound and provides detailed methodologies for the experiments that have been instrumental in its characterization.

Quantitative Data Summary

The preclinical pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. M2 |

| Human M1 | 11.16 | 31-fold |

| Human M2 | 0.36 | - |

| Human M3 | 12.96 | 36-fold |

| Human M4 | 0.72 | 2-fold |

| Human M5 | 46.08 | 128-fold |

Table 2: In Vivo Potency and Selectivity of this compound in Rats

| Parameter | This compound ID50 (mg/kg) |

| Inhibition of Volume-Induced Bladder Contractions | 0.075 |

| Inhibition of Oxotremorine-Induced Salivation | 1.0 |

| Bladder/Salivary Gland Selectivity Ratio | >13 |

Signaling Pathways

This compound exerts its therapeutic effect by antagonizing the M2 and M4 muscarinic acetylcholine receptors in the urinary bladder. The signaling pathways associated with these receptors are crucial to understanding its mechanism of action.

M2 Muscarinic Receptor Signaling Pathway

The M2 receptor is coupled to the inhibitory G protein, Gαi. Activation of the M2 receptor by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA), which in turn can influence the contractility of the detrusor smooth muscle.

Caption: M2 Muscarinic Receptor Signaling Pathway in Bladder Smooth Muscle.

M4 Muscarinic Receptor Signaling Pathway

Similar to the M2 receptor, the M4 receptor is also coupled to the Gαi protein. Its activation by acetylcholine also leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. In the bladder, M4 receptors are thought to play a role in modulating neurotransmitter release at the neuromuscular junction.

Caption: M4 Muscarinic Receptor Signaling at the Neuromuscular Junction.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol details the method used to determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes.

1. Materials:

-

Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

-

This compound stock solution of known concentration.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Unlabeled atropine for determining non-specific binding.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

2. Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well microplate, add the following to each well:

-

50 µL of assay buffer (for total binding) or 50 µL of unlabeled atropine (1 µM final concentration, for non-specific binding) or 50 µL of this compound dilution.

-

50 µL of [3H]-NMS (final concentration ~0.5 nM).

-

100 µL of membrane preparation (containing 10-20 µg of protein).

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS) from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assay for Volume-Induced Bladder Contractions in Rats

This protocol describes the in vivo method used to assess the potency of this compound in inhibiting bladder contractions.

1. Animals:

-

Female Sprague-Dawley rats (200-250 g).

2. Surgical Procedure:

-

Anesthetize the rat with urethane (1.2 g/kg, i.p.).

-

Make a midline abdominal incision to expose the urinary bladder.

-

Insert a catheter into the dome of the bladder for saline infusion and pressure measurement.

-

Insert a second catheter into the jugular vein for drug administration.

3. Experimental Protocol:

-

Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min) to induce rhythmic bladder contractions.

-

Record the intravesical pressure continuously.

-

Once stable bladder contractions are established, administer this compound intravenously at increasing doses.

-

Monitor the effect of each dose on the frequency and amplitude of the bladder contractions.

4. Data Analysis:

-

Measure the amplitude and frequency of bladder contractions before and after each dose of this compound.

-

Calculate the percentage inhibition of bladder contraction amplitude for each dose.

-

Plot the percentage inhibition against the logarithm of the this compound dose.

-

Determine the ID50 value (the dose of this compound that causes a 50% inhibition of the maximal bladder contraction amplitude) from the dose-response curve.

In Vivo Assay for Oxotremorine-Induced Salivation in Rats

This protocol outlines the method to evaluate the effect of this compound on salivation, a common antimuscarinic side effect.

1. Animals:

-

Female Sprague-Dawley rats (200-250 g).

2. Procedure:

-

Administer this compound intravenously at various doses.

-

After a predetermined time (e.g., 15 minutes), administer the muscarinic agonist oxotremorine (e.g., 0.1 mg/kg, i.p.) to induce salivation.

-

Collect saliva over a 30-minute period by placing pre-weighed cotton balls in the rat's mouth.

-

Determine the weight of the collected saliva.

5. Data Analysis:

-

Calculate the percentage inhibition of salivation for each dose of this compound compared to a vehicle-treated control group.

-

Plot the percentage inhibition against the logarithm of the this compound dose.

-

Determine the ID50 value for the inhibition of salivation.

Conclusion

This compound is a promising drug candidate for the treatment of overactive bladder, exhibiting a favorable preclinical profile of high potency and bladder selectivity. Its mechanism of action as a selective M2/M4 muscarinic receptor antagonist provides a clear rationale for its therapeutic potential and reduced side-effect profile. The detailed experimental protocols provided in this guide are intended to support further research into this compound and the development of novel therapies for OAB. The continued investigation of such targeted therapies holds the promise of improving the quality of life for millions of individuals affected by this condition.

Technical Guide: TD-6301 Integrated Circuit

Disclaimer: The TD-6301 is a monolithic silicon integrated circuit designed for driving digital frequency displays in electronic tuning systems. The following technical guide has been compiled based on the available datasheet for this component. The requested context of drug development, including signaling pathways and related experimental protocols, is not applicable to this electronic device. Therefore, the content has been adapted to be technically accurate and relevant for an audience of electronics engineers, researchers, and hobbyists.

Core Functionality

The TD6301AP/AN, manufactured by Toshiba, is a static driver for receiving frequency digital displays.[1][2][3] It is a key component in digital tuning systems, such as the DTS-6 and DTS-8.[1][2] The primary function of this IC is to latch serial data from a system controller, process it, and drive a display to statically show the receiving frequency.[1][2] A significant feature of the TD6301AP/AN is its integrated driver circuit, which eliminates the need for external transistors to drive LED, fluorescent lamp (FL), or liquid crystal displays (LCD).[1][2] This static display driving method improves the signal-to-noise ratio and simplifies the overall design of the electronic set.[1]

Technical Specifications

The following tables summarize the key quantitative data for the this compound integrated circuit.

Table 1: Absolute Maximum Ratings

| Characteristic | Symbol | Rating | Unit |

| Supply Voltage | Vcc | -0.5 to 6.0 | V |

| Input Voltage | Vin | -0.5 to Vcc + 0.5 | V |

| Output Voltage | Vout | -0.5 to Vcc + 0.5 | V |

| Power Dissipation | PD | 500 | mW |

| Operating Temperature | Topr | -20 to 75 | °C |

| Storage Temperature | Tstg | -55 to 125 | °C |

Table 2: Electrical Characteristics (Ta = 25°C, Vcc = 5V)

| Characteristic | Symbol | Test Condition | Min | Typ | Max | Unit |

| Supply Current | Icc | - | 10 | 20 | mA | |

| High-Level Input Voltage | Vih | 2.0 | - | Vcc | V | |

| Low-Level Input Voltage | Vil | 0 | - | 0.8 | V | |

| High-Level Output Current | Ioh | Voh = 2.4V | -10 | - | - | µA |

| Low-Level Output Current | Iol | Vol = 0.4V | 1.6 | - | - | mA |

Functional Description and Data Transfer

The TD6301AP/AN receives 16-bit serial data from a system controller.[1] This data transfer is synchronized by two timing signals, CK1 and CK2.[1] The 16-bit data stream is composed of 11 bits for frequency data and 5 bits for the receiving band selection (e.g., LW, FM, AM).[1]

The internal architecture of the TD6301AP/AN includes a binary-to-BCD conversion ROM, adders, and latches to process the incoming frequency data.[1] The processed data is then sent to a segment driver which decodes the 4-digit BCD code to drive the segments of the display.[1]

Below is a diagram illustrating the data transfer and processing workflow within the TD-6301AP/AN.

Pin Configuration and Experimental Protocol

For testing and implementation, the following pinout for the TD6301AP (DIP-28 package) should be referenced. A typical experimental setup would involve connecting the TD-6301AP/AN to a microcontroller (acting as the system controller) and a compatible 7-segment display.

Table 3: Pin Description

| Pin No. | Symbol | I/O | Function |

| 1 | L/D | Input | Output state switching signal input |

| 2 | Data | Input | Receiving frequency data signal input |

| 3 | CK1 | Input | Timing signal 1 input |

| 4 | CK2 | Input | Timing signal 2 input |

| 5-13 | Segments | Output | 7-segment drive signal outputs |

| 14 | Vcc | - | Power Supply |

| 15-20 | Segments | Output | 7-segment drive signal outputs |

| 21-27 | a1-g1 | Output | 7-segment drive signal outputs |

| 28 | GND | - | Ground |

Experimental Protocol (Test Circuit Setup):

-

Power Supply: Connect Pin 14 (Vcc) to a stable 5V DC power source and Pin 28 (GND) to ground.

-

System Controller Connection:

-

Connect a digital output pin from a microcontroller to Pin 2 (Data) of the this compound.

-

Connect two other digital output pins from the microcontroller to Pin 3 (CK1) and Pin 4 (CK2) for timing signals.

-

-

Display Connection: Connect the segment output pins (Pins 5-13, 15-27) of the this compound to the corresponding segment inputs of a common cathode 7-segment display.

-

Control Signal: The L/D pin (Pin 1) can be used to switch the output state for different display types.

-

Data Transmission: Program the microcontroller to send a 16-bit serial data stream to the this compound, synchronized with pulses on the CK1 and CK2 lines, according to the timing diagrams provided in the component's datasheet.

The following diagram illustrates the logical connections in a typical application circuit.

References

An In-depth Technical Guide to the TD-6301: A Static Driver for Digital Frequency Displays

For Researchers, Scientists, and Electronics Engineers

This technical guide provides a detailed overview of the Toshiba TD-6301 series (TD6301AP/AN), a static driver integrated circuit designed for digital frequency displays in tuning systems. The information is compiled from the official component datasheets to assist professionals in understanding its architecture and functionality.

The this compound is a digital integrated circuit that latches serial data from a system controller to statically drive LED, FL (Fluorescent), or LCD displays.[1] Its primary function is to display receiving frequency data, with built-in intermediate frequency compensation. A key feature of this driver is its static display method, which enhances the signal-to-noise ratio and simplifies the design of the end-user device.[1]

Core Functionality and Pin Descriptions

The this compound receives 16-bit serial data, where 11 bits represent frequency data and 5 bits define the receiving band (LW/FM1/FMU/AM9/AM10).[1] This data is processed and outputted to drive a 7-segment display. The device includes drivers within its output circuit, eliminating the need for external transistors.[1]

Below is a summary of the key pin functions:

| Pin Name | I/O | Description |

| L/D | Input | Output state switching signal input. This is used to switch the output state for different display types (LED, FL, LCD).[1] |

| Data | Input | Receiving frequency data signal input. Serial data is received from the system controller.[1] |

| CKy, CK2 | Input | Read-in timing clock inputs for the data signal.[1] |

| a1-g1 | Output | 7-segment drive signal outputs. |

| Vcc, GND | Power | Power supply and ground connections.[1] |

Electrical Characteristics and Operating Conditions

The following tables summarize the absolute maximum ratings and recommended operating conditions for the this compound.

Absolute Maximum Ratings

| Characteristic | Symbol | Rating | Unit |

| Supply Voltage | Vcc | -0.5 to 7.0 | V |

| Input Voltage | Vin | -0.5 to Vcc + 0.5 | V |

| Output Voltage | VOH | 20 | V |

| Power Dissipation | PD | 1.0 (TD6301AP), 0.8 (TD6301AN) | W |

| Operating Temperature | Topr | -30 to 75 | °C |

| Storage Temperature | Tstg | -55 to 150 | °C |

Recommended Operating Conditions

| Characteristic | Symbol | Min | Typ | Max | Unit |

| Supply Voltage | Vcc | 4.5 | 5.0 | 5.5 | V |

| High-Level Input Voltage | VIH | 2.0 | - | Vcc | V |

| Low-Level Input Voltage | VIL | 0 | - | 0.8 | V |

Operational Protocol: Data Transfer and Timing

The this compound latches serial data in a single cycle during station selection operations such as frequency updates, up/down scanning, memory recall, or band switching (FM/AM).[1] The data transfer from the system controller is synchronized by two clock signals, CKy and CK2. The 16-bit data stream consists of 11 bits for binary-coded frequency data and 5 bits for the receiving band selection.[1]

The timing of the data and clock signals is critical for correct operation. The datasheet provides a timing diagram illustrating the required setup times, hold times, and pulse widths for the data and clock inputs.

Internal Logic and Data Flow

The internal architecture of the this compound consists of a shift register, a latch, a decoder, and output drivers. The following diagram illustrates the logical flow of data through the integrated circuit.

References

An In-depth Technical Guide to the TD6301AP/AN Integrated Circuit

For the attention of: Researchers, Scientists, and Electronics Engineers

This technical guide provides a detailed overview of the electrical characteristics of the Toshiba TD6301AP/AN, a static driver integrated circuit designed for LED, fluorescent lamp (FL), and liquid crystal display (LCD) receiving frequency digital displays.[1] The information presented is derived from the official technical data sheet for the component.

Core Functionality

The TD6301AP/AN serves as a static driver for digital displays, particularly in the context of digital tuning systems.[1] It latches serial data from a system controller to statically display frequency information. A key feature of this integrated circuit is its output circuit, which includes a driver, eliminating the need for external transistors.[1] The device is capable of displaying up to 3.5 digits (maximum of 1999).[1] Data is transferred serially, requiring a three-wire connection.[1]

Electrical Characteristics

The operational parameters of the TD6301AP/AN are crucial for its proper implementation in any electronic circuit. The following table summarizes the key electrical characteristics under the specified test condition of Vcc = 5V and an ambient temperature (Ta) of 25°C, unless otherwise noted.[1]

| Characteristic | Symbol | Test Condition | Min. | Typ. | Max. | Unit |

| Operating Supply Voltage | Vcc | Ta = -30 to 75°C | 4.5 | 5.0 | 5.5 | V |

| Operating Supply Current | Icc | No load | - | 16 | - | mA |

| "H" Level Input Voltage | VIH | Data, CK1, CK2, L/D | 4.0 | - | - | V |

| "L" Level Input Voltage | VIL | Data, CK1, CK2, L/D | - | - | 1.0 | V |

Pin Configuration and Logic

The TD6301AP/AN's functionality is managed through a series of input pins that control data transfer and display output. The diagram below illustrates the logical flow of signals for data input and display driving.

Experimental Protocols

The characterization of the TD6301AP/AN's electrical properties involves standard semiconductor testing methodologies. While specific experimental setups are proprietary to the manufacturer, a general protocol for measuring key parameters can be outlined.

1. Operating Supply Current (Icc) Measurement:

-

Objective: To determine the quiescent current consumption of the device.

-

Methodology:

-

A stable DC power supply is connected to the Vcc and GND pins.

-

The supply voltage (Vcc) is set to the typical value of 5.0V.

-

All input pins (Data, CK1, CK2, L/D) are held at a static logic level (e.g., GND).

-

The output pins are left unconnected (no load).

-

A digital multimeter, configured as an ammeter, is placed in series with the Vcc line to measure the current drawn by the IC.

-

The measurement is taken at a controlled ambient temperature of 25°C.

-

2. Input Voltage Threshold (VIH and VIL) Measurement:

-

Objective: To determine the voltage levels required for the IC to recognize a high or low logic state.

-

Methodology:

-

The device is powered with the nominal Vcc of 5.0V.

-

A variable DC voltage source is connected to one of the input pins (e.g., Data).

-

The output of a corresponding logic gate within the IC is monitored.

-

For VIH, the input voltage is gradually increased from 0V until the internal logic consistently interprets the input as a high state. The voltage at which this transition occurs is recorded.

-

For VIL, the input voltage is gradually decreased from Vcc until the internal logic consistently interprets the input as a low state. This transition voltage is recorded.

-

This procedure is repeated for all relevant input pins.

-

The following diagram illustrates a generalized workflow for testing the electrical characteristics of an integrated circuit like the TD6301AP/AN.

References

A Legacy of Pixels: Unraveling the History of Toshiba's Display Driver ICs

A comprehensive technical review of Toshiba's pivotal role in the evolution of display driver integrated circuits, from early dot matrix controllers to sophisticated solutions for modern displays.

Toshiba, a name synonymous with pioneering electronics, has a rich and impactful history in the semiconductor industry, particularly in the development of display driver ICs. These critical components, responsible for controlling the pixels on a display, have been instrumental in the advancement of screen technology across various sectors, including consumer electronics, computing, and automotive applications. This in-depth guide explores the historical trajectory of Toshiba's display driver ICs, presenting key technical specifications, underlying technological shifts, and the innovative spirit that has defined their contributions.

From Character Generation to Graphic Control: The Rise of Dot Matrix LCD Controllers

Toshiba's journey in display driver ICs gained significant momentum with the advent of dot matrix liquid crystal displays (LCDs). In this era, the focus was on creating controllers that could efficiently manage a grid of pixels to display characters and simple graphics.

A cornerstone of this period was the venerable T6963C , a dot matrix LCD controller that became an industry workhorse.[1][2] This IC simplified the interface between a microprocessor and the LCD panel, integrating a character generator ROM, display RAM, and the necessary timing and control logic into a single chip.[1] Its programmability allowed for a wide range of display formats, making it a versatile solution for numerous applications.[1]

The T6963C and its contemporaries were designed to work in concert with separate row and column driver ICs. These driver ICs were responsible for providing the precise voltage levels to the individual pixels on the display. This modular approach, with a central controller and dedicated drivers, was a common architecture for dot matrix displays.

The Evolution to Higher Resolution and Color: Supporting the TFT-LCD Revolution

As display technology transitioned from monochrome dot matrix to color Thin-Film Transistor (TFT) LCDs, the demands on driver ICs grew exponentially. Toshiba was at the forefront of this evolution, developing high-performance driver ICs to meet the needs of this new generation of displays.

A notable development during this period was Toshiba's focus on low-temperature polysilicon (LTPS) TFT LCD technology. This advanced manufacturing process enabled the integration of more complex driver circuitry directly onto the glass substrate of the display, leading to more compact and efficient designs.

In a significant move to address the growing demand for mobile phone displays, Toshiba entered into a partnership with Samsung to produce LCD driver ICs. This collaboration highlighted Toshiba's expertise in "common-type" drivers for super-twisted nematic (STN) LCDs, a popular technology for mobile devices at the time.[3]

A Shift in Focus: Automotive and Industrial Applications

In more recent years, Toshiba's focus in the display driver IC market has strategically shifted towards specialized applications, particularly in the automotive and industrial sectors. The increasing prevalence of sophisticated in-vehicle infotainment (IVI) systems and digital instrument clusters has created a demand for highly reliable and feature-rich display interface bridge ICs.[4] These ICs are crucial for connecting various display technologies and processors within a vehicle's complex electronic architecture.

Toshiba has also made significant strides in the development of LED driver ICs.[5] These components are essential for backlighting LCD panels and for driving the individual LEDs in large-format display applications. Their portfolio includes a wide array of LED drivers with features such as constant-current control, PWM dimming, and various error detection functions.[5]

A Glimpse into the Past: Notable Toshiba Display Driver and Controller ICs

To provide a clearer picture of Toshiba's contributions, the following tables summarize the specifications of some of their key display driver and controller ICs from different eras.

| Dot Matrix LCD Controller | Description | Key Features |

| T6963C | A widely used dot matrix LCD controller.[1][2] | Integrated character generator ROM, support for up to 64 KB of external display RAM, programmable display formats.[1] |

| Dot Matrix LCD Drivers | Description | Key Features |

| TD62783 Series | 8-channel high-voltage source driver.[6][7] | Capable of driving fluorescent displays, relays, and lamps with output voltages up to 50V.[6][7] |

Signaling Pathways and Experimental Workflows

While detailed experimental protocols for the development of these historical ICs are not publicly available, we can infer the typical design and verification workflows of the time. The development process would have involved extensive circuit simulation, layout design, and rigorous testing of fabricated silicon to ensure compliance with specifications.

The signaling pathway for a typical dot matrix LCD system controlled by a Toshiba T6963C and associated drivers provides a clear example of the logical relationships in these early display systems.

Figure 1: Simplified signaling pathway for a T6963C-based dot matrix LCD system.

This diagram illustrates the hierarchical control structure, with the microprocessor issuing commands and data to the T6963C controller, which in turn orchestrates the row and column drivers to display the desired image on the LCD panel.

Conclusion

Toshiba's history in display driver ICs is a testament to their enduring legacy in the semiconductor industry. From the foundational dot matrix controllers that powered early digital displays to the specialized ICs driving today's automotive and industrial screens, Toshiba has consistently delivered innovative solutions. While their market focus has evolved over the decades, their contributions have left an indelible mark on the history of display technology, paving the way for the vibrant and high-resolution screens that are an integral part of our modern world.

References

- 1. buydisplay.com [buydisplay.com]

- 2. web.stanford.edu [web.stanford.edu]

- 3. eetimes.com [eetimes.com]

- 4. Application Notes | Toshiba Electronic Devices & Storage Corporation | Asia-English [toshiba.semicon-storage.com]

- 5. LED Driver ICs | Toshiba Electronic Devices & Storage Corporation | Europe(EMEA) [toshiba.semicon-storage.com]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

TD-6301: A Deep Dive into its Core Operational Principles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principles of operation for TD-6301, a selective muscarinic receptor antagonist. The content herein is curated for professionals in the fields of research, science, and drug development, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction to the Basic Principles of Operation

This compound is a potent and selective antagonist of the M2 and M4 muscarinic acetylcholine receptors (mAChRs), with a particularly high affinity for the M2 subtype.[1][2] Its primary mechanism of action involves the competitive inhibition of acetylcholine binding to these receptors. This blockade of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, leads to a reduction in downstream signaling cascades that are typically initiated by M2 and M4 receptor activation. The physiological consequence of this inhibition is a decrease in smooth muscle contraction, particularly in the urinary bladder, which has been the primary focus of this compound's therapeutic investigation for conditions such as overactive bladder.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the pharmacological profile of this compound.

Table 1: In Vitro Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | This compound Ki (nM) |

| Human M1 | 11 |

| Human M2 | 0.36 |

| Human M3 | 13 |

| Human M4 | 0.72 |

| Human M5 | 46 |

Data sourced from McNamara et al., 2009.

Table 2: In Vivo Potency and Selectivity of this compound in Rats

| Parameter | This compound ID50 (mg/kg) |

| Inhibition of Volume-Induced Bladder Contractions | 0.075 |

| Inhibition of Oxotremorine-Induced Salivation | 1.0 |

Data sourced from McNamara et al., 2009.[1]

Signaling Pathway

This compound exerts its effects by modulating G-protein coupled receptor (GPCR) signaling pathways. The diagrams below illustrate the canonical signaling cascades for the M2 and M3 muscarinic receptors, highlighting the point of intervention for this compound.

References

An In-depth Technical Guide to Digital Frequency Display Drivers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, architectures, and performance characteristics of digital frequency display drivers. It is intended for researchers, scientists, and drug development professionals who utilize instrumentation where precise frequency measurement and display are critical. This document details the underlying technologies, offers quantitative comparisons of different driver architectures, and provides standardized experimental protocols for their characterization and validation.

Core Principles of Digital Frequency Display Drivers

A digital frequency display driver is a system responsible for measuring an input signal's frequency and presenting it on a digital display. The fundamental principle of operation for most digital frequency counters involves counting the number of cycles of an input signal within a precisely defined time interval, known as the gate time.[1][2] The accuracy of the frequency measurement is highly dependent on the stability of the internal timebase oscillator that generates this gate time.[2]

The core process can be broken down into the following stages:

-

Signal Conditioning: The input signal is typically amplified and converted into a clean square wave with sharp edges that are compatible with digital logic circuits. This is often achieved using a Schmitt trigger.[3][4]

-

Gating: The conditioned signal is then passed through a logic gate (typically an AND gate) that is controlled by the timebase. The gate is opened for a precise duration, allowing a specific number of signal cycles to pass through.[5]

-

Counting: A digital counter accumulates the number of cycles that pass through the gate.

-

Latching and Decoding: At the end of the gate time, the final count is transferred to a latch to hold the value stable. This value is then decoded from its binary or BCD (Binary Coded Decimal) format into a format suitable for the display.[1][6]

-

Display Driving: Finally, the decoded information is sent to the display driver, which provides the necessary voltages and currents to illuminate the segments of the display (e.g., 7-segment LED or LCD) to show the frequency.

Two primary counting techniques are employed:

-

Direct Counting: This method, as described above, counts the input signal cycles over a fixed gate time. Its resolution is limited, especially for low-frequency signals.[7]

-

Reciprocal Counting: This more advanced technique measures the period of the input signal by counting cycles of a high-frequency reference clock during one or more periods of the input signal. The frequency is then calculated as the reciprocal of the measured period (F = 1/T).[7] This method provides high resolution for both high and low-frequency signals.

Architectural Approaches to Digital Frequency Display Drivers

Digital frequency display drivers can be implemented using several distinct architectural approaches, each with its own set of trade-offs in terms of performance, complexity, and cost.

Discrete Logic IC-Based Drivers

This traditional approach utilizes standard logic integrated circuits (ICs) such as counters, latches, and decoders.

-

Core Components:

-

Counters: Typically BCD (Binary Coded Decimal) counters like the 74HC390 or CD4033 are used.[3][7][8][9][10][11][12] The CD4033 is a Johnson decade counter with an integrated 7-segment decoder.[3][9]

-

Display Driver/Decoder: If the counter does not have an integrated decoder, a separate BCD-to-7-segment decoder/driver IC is required.

-

Timebase: A crystal oscillator combined with divider circuits generates the precise gate time.

-

This approach is well-suited for educational purposes and applications where the design requirements are fixed and high-speed performance is not the primary concern.

Microcontroller-Based Drivers

Microcontrollers (MCUs) offer a flexible and compact solution for frequency counting by implementing the core logic in software.

-

Core Components:

-

Microcontroller: Popular choices include the PIC family (e.g., PIC16F84) and the 8051 architecture.[13][14][15][16][17]

-

Internal Timers/Counters: The MCU's built-in hardware timers are used to count the input signal cycles and to generate the gate time.[13][18]

-

Display: The MCU directly drives an LCD or LED display.

-

Microcontroller-based designs are highly versatile, allowing for features like auto-ranging, offset calculations, and various display modes to be implemented in software.[15][17]

FPGA-Based Drivers

Field-Programmable Gate Arrays (FPGAs) provide the highest performance and flexibility by allowing for the implementation of custom digital logic in hardware.

-

Core Components:

-

FPGA: A configurable fabric of logic blocks that can be programmed using a Hardware Description Language (HDL) such as VHDL or Verilog.[1][4]

-

HDL Code: The counting, gating, and control logic are all defined in the HDL code.[2][19][20]

-

High-Speed I/O: FPGAs can handle very high-frequency input signals.

-

FPGA-based drivers are ideal for high-performance applications requiring low latency, high precision, and the ability to perform parallel signal processing.[1][8][9]

Quantitative Data and Performance Comparison

The choice of architecture significantly impacts the performance of the digital frequency display driver. The following tables summarize key quantitative data for representative components and compare the different architectural approaches.

| Parameter | 74HC390 (Counter) | CD4033 (Counter/Decoder) | ICM7226A (Universal Counter) |

| Technology | High-speed Si-gate CMOS | CMOS | CMOS |

| Max. Clock Frequency | 36 MHz (typical at 5V) | 6 MHz (typical at 10V) | 10 MHz |

| Supply Voltage Range | 2.0V to 6.0V | 3V to 18V | 4.0V to 6.0V |

| Key Features | Dual 4-bit decade ripple counter | Decade counter with 7-segment decoded output | Fully integrated universal counter and display driver |

| Datasheet | [7][8][10][11][12] | [3][5][9][21][22] | [19][23][24][25][26] |

| Parameter | PIC16F84A (MCU) | AT89S52 (8051 MCU) | FPGA (Generic) |

| Max. Operating Frequency | 20 MHz | 33 MHz | >500 MHz (depends on FPGA family) |

| Internal Timers/Counters | 1 x 8-bit | 3 x 16-bit | Implemented in logic |

| Power Consumption | Low | Low to Moderate | Moderate to High (application dependent) |

| Flexibility | High (Software-defined features) | High (Software-defined features) | Very High (Hardware-defined architecture) |

| Development Complexity | Moderate | Moderate | High |

| Key Features | Cost-effective, wide availability | Large instruction set, ample I/O | Parallel processing, high-speed performance |

| References | [14][15][16][17] | [13][18][27] | [1][4][28] |

Experimental Protocols

To ensure the accuracy and reliability of a digital frequency display driver, a series of characterization experiments should be performed. The following are detailed methodologies for key performance tests.

Experiment 1: Timebase Stability Measurement

Objective: To determine the short-term and long-term stability of the driver's internal timebase oscillator.

Equipment:

-

Digital Frequency Display Driver under test

-

High-stability reference frequency standard (e.g., GPS-disciplined oscillator (GPSDO) or Rubidium standard) with NIST traceability.[14][21][29]

-

High-resolution frequency counter

-

Environmental chamber (for temperature stability testing)

-

Data logging software

Procedure:

-

Connect the timebase output of the driver under test to the input of the high-resolution frequency counter.

-

Connect the external reference from the GPSDO or Rubidium standard to the external reference input of the frequency counter.

-

Allow the driver and the reference standard to warm up and stabilize for the manufacturer-specified time (typically at least 30 minutes).[29][30]

-

Configure the data logging software to record the frequency measurement from the counter at regular intervals (e.g., every second) for an extended period (e.g., 24 hours).

-

For temperature stability, place the driver under test inside the environmental chamber and repeat the measurement at different temperature points across its specified operating range.

-

Analyze the collected data to calculate key stability metrics such as Allan deviation.

Experiment 2: Input Sensitivity Determination

Objective: To determine the minimum input signal amplitude required for reliable frequency counting across the specified frequency range.

Equipment:

-

Digital Frequency Display Driver under test

-

Signal generator

-

High-precision attenuator

-

Oscilloscope

-

Power splitter

Procedure:

-

Connect the signal generator output to the input of the power splitter.

-

Connect one output of the power splitter to the input of the driver under test.

-

Connect the other output of the power splitter to the oscilloscope to monitor the true signal amplitude.

-

Set the signal generator to a specific frequency within the driver's operating range.

-

Start with a signal amplitude well above the expected sensitivity level.

-

Gradually decrease the signal amplitude using the high-precision attenuator until the frequency reading on the driver becomes unstable or erroneous.

-

Record the minimum stable amplitude from the oscilloscope.

-

Repeat this procedure for multiple frequency points across the driver's specified range.[18]

Experiment 3: Jitter Characterization

Objective: To measure the timing jitter of the digital frequency display driver's internal processes.

Equipment:

-

Digital Frequency Display Driver under test

-

High-bandwidth oscilloscope with jitter analysis software

-

Low-jitter signal source

Procedure:

-

Connect the low-jitter signal source to the input of the driver.

-

Probe the internal nodes of the driver, such as the output of the signal conditioning circuit and the clock signals, using the high-bandwidth oscilloscope.

-

Use the oscilloscope's jitter analysis software to measure various jitter parameters, including period jitter, cycle-to-cycle jitter, and Time Interval Error (TIE).[22][25][31][32]

-

Analyze the jitter histograms and spectra to identify the sources and characteristics of the jitter.[22][25][32]

Visualizations

Signaling Pathways and Workflows

Caption: General signaling pathway for a direct-counting digital frequency display driver.

Caption: Experimental workflow for measuring timebase stability.

Caption: Logical relationship between driver architecture and key performance metrics.

References

- 1. wevolver.com [wevolver.com]

- 2. secs.oakland.edu [secs.oakland.edu]

- 3. fscircuits.com [fscircuits.com]

- 4. researchgate.net [researchgate.net]

- 5. leapsecond.com [leapsecond.com]

- 6. febo.com [febo.com]

- 7. Frequency Counter : Block Diagram, Circuit, Types and Its Applications [elprocus.com]

- 8. logic-fruit.com [logic-fruit.com]

- 9. flexiblepcbboard.com [flexiblepcbboard.com]

- 10. pendulum-instruments.com [pendulum-instruments.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Frequency Counter: Blog Diagram, Circuit, Types, Applications [tescaglobal.com]

- 13. High Resolution Frequency Counter : 5 Steps (with Pictures) - Instructables [instructables.com]

- 14. tf.nist.gov [tf.nist.gov]

- 15. Trusted & Reliable Frequency Counter Calibration| ISO 17025 Certified [prismcalibration.com]

- 16. tf.nist.gov [tf.nist.gov]

- 17. Frequency Counter Specifications » Electronics Notes [electronics-notes.com]

- 18. VHDL Counter · GitHub [gist.github.com]

- 19. VHDL Code for Clock Divider (Frequency Divider) [allaboutfpga.com]

- 20. Frequency Measurement Guidelines for Oscillators | SiTime [sitime.com]

- 21. youtube.com [youtube.com]

- 22. community.infineon.com [community.infineon.com]

- 23. jakelectronics.com [jakelectronics.com]

- 24. picture.iczhiku.com [picture.iczhiku.com]

- 25. 82.65.153.34 [82.65.153.34]

- 26. quora.com [quora.com]

- 27. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 28. emlcalibration.com [emlcalibration.com]

- 29. keysight.com [keysight.com]

- 30. anlage.umd.edu [anlage.umd.edu]

- 31. atlantis-press.com [atlantis-press.com]

- 32. You are being redirected... [sjelectronics.co.uk]

Methodological & Application

Interfacing the TD-6301 Display Driver with a Microcontroller: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for interfacing the Toshiba TD-6301AP/AN static display driver with a generic microcontroller. The TD-6301 is designed to drive 3.5-digit displays (up to a maximum reading of 1999) and is controlled via a simple serial interface.[1][2] This document outlines the communication protocol, data structure, and provides a sample experimental protocol for implementation.

This compound Functional Overview

The this compound is a static driver that latches 16-bit serial data from a master controller to display frequency information.[1] Its key features include:

-

Static Display Driving: Reduces noise and simplifies system design.[1][2]

-

3-Wire Serial Interface: Consists of Data, Clock 1 (CK1), and Clock 2 (CK2) lines for communication.[1]

-

16-Bit Data Format: Comprises 11 bits for frequency data and 5 bits for band selection.[1]

-

Direct Display Driving: Integrated output drivers can handle LED, FL (Fluorescent Lamp), and LCD displays without external transistors.[1][2]

Hardware Interface

A minimal connection between a microcontroller and the this compound requires three signal lines. The following table summarizes the essential connections:

| This compound Pin | Pin Name | Description | Microcontroller Connection |

| 2 | Data | Serial data input. | Any GPIO Pin (Output) |

| - | CK1 | Timing signal for data read-in. | Any GPIO Pin (Output) |

| - | CK2 | Timing signal for data read-in. | Any GPIO Pin (Output) |

| 1 | L/D | Output state switching signal input. | Any GPIO Pin (Output) |

Note: Pin numbers for CK1 and CK2 are not explicitly defined in the provided search results and should be verified from the full device datasheet.

A simplified hardware interface diagram is presented below:

Microcontroller to this compound Connection Diagram

Communication Protocol

The this compound utilizes a synchronous serial communication protocol. Data is sent in a 16-bit packet. The transfer of this data is orchestrated by two clock signals, CK1 and CK2.

Data and Clock Timing

The datasheet specifies a timing relationship between the data and the two clock signals. A typical serial data transfer would involve setting the data line and then pulsing the clock to signal that the data is valid. The specific timing diagrams from the datasheet should be consulted for precise implementation, but a general workflow is as follows:

-

Initiate communication by bringing a start signal or chip select line to the appropriate state (if applicable).

-

For each of the 16 bits of data: a. Set the Data line to the desired logic level (High or Low). b. Pulse the CK1 and CK2 clocks according to the timing diagram to latch the data bit.

-

Terminate the communication sequence.

The logical flow for sending a 16-bit data packet to the this compound can be visualized as follows:

Data Transmission Workflow

Data Structure

The 16-bit data word sent to the this compound is partitioned into two main sections: 11 bits for frequency data and 5 bits for band data.[1]

| Bit(s) | Description |

| D0 - D10 | 11-bit Frequency Data (Binary Encoded) |

| D11 - D15 | 5-bit Receiving Band Data |

The frequency data is a binary representation of the desired display value. The band data selects the operational mode, which can correspond to different radio bands such as FM, AM, and LW.[1]

Experimental Protocol: Sending Data to the this compound

This protocol outlines the steps for a microcontroller to send a frequency value to be displayed by the this compound.

Objective: To display a specific frequency on a display connected to the this compound.

Materials:

-

A microcontroller with at least four available GPIO pins.

-

A this compound display driver IC.

-

A compatible 3.5-digit display.

-

Power supply for the microcontroller and this compound (5V nominal).[2]

-

Connecting wires.

Procedure:

-

Hardware Setup:

-

Connect the microcontroller's GPIO pins to the Data, CK1, CK2, and L/D pins of the this compound as detailed in Section 2.

-

Connect the this compound's output pins to the corresponding segments of the 3.5-digit display.

-

Power both the microcontroller and the this compound.

-

-

Software Implementation (Microcontroller Firmware):

-

Initialization:

-

Configure the four GPIO pins connected to the this compound as digital outputs.

-

Set the initial state of the Data, CK1, and CK2 lines to LOW.

-

-

Data Formatting:

-

Define the 11-bit binary frequency data corresponding to the desired display value.

-

Define the 5-bit band data.

-

Combine these into a single 16-bit data word.

-

-

Data Transmission Function:

-

Create a function that accepts the 16-bit data word as an argument.

-

Inside the function, iterate from the most significant bit (MSB) to the least significant bit (LSB) of the data word.

-

In each iteration:

-

Set the Data pin to the logic level of the current bit.

-

Generate a clock pulse on CK1 and CK2 according to the datasheet's timing specifications (e.g., set HIGH, delay, set LOW).

-

-

-

Main Loop:

-

In the main program loop, call the data transmission function with the formatted 16-bit data word to update the display.

-

-

The signaling pathway for this protocol can be visualized as follows:

Signaling Pathway for Display Update

References

Application Notes for the TD-6301 in LED Display Circuits

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TD-6301 is a monolithic integrated circuit designed by Toshiba, functioning as a static driver for LED (Light Emitting Diode), FL (Fluorescent Lamp), and LCD (Liquid Crystal Display) panels.[1] Primarily developed for digital frequency displays in tuning systems, its robust design and straightforward serial interface make it a versatile component for various custom display applications in laboratory instrumentation and experimental setups.[1][2]

This application note provides a detailed overview of the this compound's application in driving a 3.5-digit, 7-segment LED display. It includes a summary of its electrical characteristics, a typical application circuit, and protocols for performance validation. The static display driving method employed by the this compound offers significant advantages, including improved signal-to-noise ratio and simplified circuit design, as it eliminates the need for external driver transistors.[1]

Functional Description

The this compound operates by latching 16-bit serial data from a microcontroller or system controller.[1] This data is then decoded to drive the segments of a static display. The data transfer is managed through a simple 3-wire serial interface. The device features high-voltage, high-current output transistors capable of directly driving LED segments.[1]

Quantitative Data Summary

The following tables summarize the key electrical and operating characteristics of the TD-6301AP/AN.

Table 1: Absolute Maximum Ratings

| Characteristic | Symbol | Rating | Unit |

| Supply Voltage | Vcc | -0.5 to 7.0 | V |

| Input Voltage | Vin | -0.5 to Vcc+0.5 | V |

| Output Voltage | Vout | 20 | V |

| Output Current | Iout | 25 | mA |

| Power Dissipation | Pd | 1.0 (TD-6301AP), 0.8 (TD-6301AN) | W |

| Operating Temperature | Topr | -30 to 75 | °C |

| Storage Temperature | Tstg | -55 to 150 | °C |

Table 2: Recommended Operating Conditions

| Characteristic | Symbol | Min. | Typ. | Max. | Unit |

| Supply Voltage | Vcc | 4.5 | 5.0 | 5.5 | V |

Table 3: Electrical Characteristics (Vcc = 5V, Ta = 25°C)

| Characteristic | Symbol | Test Condition | Min. | Typ. | Max. | Unit |

| High-Level Input Voltage | Vih | 2.2 | - | Vcc | V | |

| Low-Level Input Voltage | Vil | 0 | - | 0.8 | V | |

| High-Level Output Current | Ioh | Voh = Vcc | - | - | 10 | µA |

| Low-Level Output Voltage | Vol | Iol = 10mA | - | - | 0.4 | V |

| Supply Current | Icc | - | 5 | 10 | mA |

Application Circuit for LED Display

A typical application circuit for driving a 7-segment common anode LED display is presented below. In this configuration, the segment outputs (a-g) of the this compound sink current from the LEDs, while the digit select lines are driven by an external controller (not shown) or are hardwired for a static display. For LED operation, the L/D pin should be held at a high logic level.[1]

Figure 1: this compound Application Circuit for a 7-Segment LED Display.

Experimental Protocols

The following protocols are designed to validate the functionality and performance of the this compound in an LED display driver application.

Protocol 1: Static Display Functional Test

Objective: To verify the basic functionality of the this compound in driving a static 7-segment LED display.

Materials:

-

TD-6301AP/AN integrated circuit

-

5V DC power supply

-

Microcontroller with 3 available digital I/O pins (e.g., Arduino, Raspberry Pi)

-

Common anode 7-segment LED display

-

Current limiting resistors (calculated based on LED forward voltage and desired current)

-

Breadboard and jumper wires

Procedure:

-

Assemble the circuit as shown in Figure 1 on a breadboard.

-

Connect the Data, CK1, and CK2 pins of the this compound to digital I/O pins on the microcontroller.

-

Connect the Vcc and GND pins of the this compound to the 5V and GND rails of the power supply, respectively.

-

Connect the L/D pin to the 5V rail.

-

Connect the segment outputs (a-g) of the this compound to the corresponding inputs of the 7-segment display through current limiting resistors.

-

Connect the common anode of the display to the 5V rail.

-

Develop a simple program for the microcontroller to send a 16-bit serial data stream to the this compound to display a specific number (e.g., "8" to activate all segments).

-

Power on the circuit and execute the program.

-

Observe the LED display and verify that the correct number is displayed.

-

Repeat step 7 for different numbers to test all segment drivers.

Protocol 2: Output Current and Voltage Measurement

Objective: To measure the low-level output voltage (Vol) and segment current under typical operating conditions.

Materials:

-

Assembled and functioning circuit from Protocol 1

-

Digital multimeter

Procedure:

-

With the circuit powered on and displaying a number that activates the segment to be measured (e.g., "8"), set the multimeter to measure DC voltage.

-

Place the positive probe on the segment output pin of the this compound and the negative probe on the ground rail. Record the voltage as Vol.

-

Set the multimeter to measure DC current.

-

Break the connection between a segment output pin and its current limiting resistor.

-

Place the multimeter in series with the segment output and the resistor.

-

Record the current flowing through the segment.

-

Repeat for all active segments to ensure uniform brightness and current draw.

Figure 2: Workflow for Experimental Validation of the this compound Circuit.

Conclusion

The Toshiba this compound is a capable and straightforward static display driver suitable for a wide range of applications, including custom laboratory equipment. Its integrated output drivers and simple serial interface reduce component count and design complexity. The protocols outlined in this document provide a framework for validating the functionality and performance of the this compound in an LED display application, ensuring reliable and predictable operation.

References

Application Note: Interfacing the TD-6301AP/AN for Displaying Frequency Data in Custom Measurement Systems

Abstract

This application note provides a detailed protocol for utilizing the Toshiba TD-6301AP/AN static display driver in a custom frequency counter application. While the core frequency measurement must be performed by a separate processing unit, such as a microcontroller, the TD-6301AP/AN serves as a robust solution for latching and displaying the resulting frequency data on a 7-segment LED or LCD display.[1][2] This document outlines the system architecture, the serial communication protocol for the TD-6301AP/AN, and detailed experimental procedures for researchers, scientists, and engineers developing custom instrumentation.

Introduction

Accurate frequency measurement is fundamental in various scientific and industrial fields. A complete frequency counter system requires two primary functional blocks: a measurement engine to count signal periods over a precise time base and a display unit to present the results. This note focuses on the latter, detailing the integration of the TD-6301AP/AN as a dedicated display driver. The TD-6301AP/AN is a silicon monolithic integrated circuit designed to drive 3.5-digit static displays, making it an ideal component for simplifying the design of instrument front panels.[1] It receives frequency data via a simple 3-wire serial interface, latches the data, and manages the segment outputs, thus offloading the primary microcontroller from the task of display refreshing.[1]

System Architecture and Principle of Operation

The custom frequency counter is architected as a two-block system: the Frequency Measurement Block and the Display Driver Block.

3.1 Frequency Measurement Block This block, typically implemented with a microcontroller unit (MCU), is responsible for the core measurement task. The fundamental principle of direct frequency counting involves:

-

Signal Conditioning: An external input signal (e.g., a sine wave) is first converted into a clean square wave using a Schmitt trigger or comparator circuit to ensure reliable pulse detection.[3]

-

Gating: The conditioned signal is allowed to pass through a logical AND gate for a precise duration, known as the "gate time" (e.g., 1 second). This gate time is generated by a stable reference clock oscillator.[4][5]

-

Counting: The MCU's internal counter increments on each rising edge of the input signal that passes through the gate.

-

Calculation: The final count represents the frequency in Hertz (Hz) for a 1-second gate time. The MCU then converts this numerical result into the serial data format required by the TD-6301AP/AN.

3.2 Display Driver Block (TD-6301AP/AN) The TD-6301AP/AN functions as a serial-input, static-output display driver. Its operation is centered on a 16-bit serial data transfer protocol.[1]

-

Serial Data Input: The measured frequency data is clocked into the TD-6301AP/AN serially via the DATA pin, synchronized with signals on the CK1 and CK2 clock pins.[1]

-

Data Latching: A signal on the L/D (Latch/Display) pin latches the fully transferred 16-bit data into an internal register.[1]

-

Static Display Driving: The latched data is decoded to drive the 7-segment display outputs (pins a through g for each digit) statically. Static driving means the segment outputs are held constant, which improves signal-to-noise ratio and simplifies the set design compared to multiplexed displays.[1]

The overall experimental workflow is visualized in the diagram below.

Figure 1: Experimental workflow for the custom frequency counter.

Experimental Protocols

4.1 Protocol 1: System Hardware Setup

-

MCU Selection: Choose a microcontroller with at least one hardware timer/counter and sufficient I/O pins (minimum 4 for TD-6301 interface).

-

Reference Clock: Connect a stable crystal oscillator (e.g., 10 MHz) to the MCU to serve as the time base for generating the gate signal.

-

Signal Input: Construct a signal conditioning circuit using a Schmitt trigger inverter (e.g., 74HC14) to convert the external signal into a TTL/CMOS compatible square wave. Connect its output to the MCU's counter input pin.

-

TD-6301AP/AN Interface: Connect the MCU's GPIO pins to the TD-6301AP/AN as described in the table below.

-

Display Connection: Connect the 7-segment driver outputs of the TD-6301AP/AN to the corresponding pins of a common cathode 3.5-digit 7-segment display.

Table 1: MCU to TD-6301AP/AN Pin Connections

| MCU Pin (Example) | TD-6301AP/AN Pin No. | Pin Name | Function |

| GPIO_DATA | 2 | Data | Serial data input for frequency value.[1] |

| GPIO_CK1 | 3 | CK1 | Timing clock signal 1.[1] |

| GPIO_CK2 | 4 | CK2 | Timing clock signal 2.[1] |

| GPIO_LD | 1 | L/D | Output state switching and data latching signal.[1] |

| VCC (5V) | - | VDD | 5V ±0.5V Power Supply.[1] |

| GND | - | VSS | Ground. |

4.2 Protocol 2: Data Transfer and Display

This protocol details the software procedure for sending a measured frequency value (e.g., "123.4" kHz) from the MCU to the TD-6301AP/AN. The frequency data is transferred as a binary code within a 16-bit frame.[1]

-

Initiate Transfer: Set the L/D pin to its appropriate state for data reception.

-

Format Data: Convert the measured frequency into the 11-bit binary format expected by the TD-6301AP/AN. For example, a frequency of 87.6 MHz might be represented by the binary value for 2.[1] The datasheet specifies the binary-to-frequency mapping for different bands (AM/FM).[1] For a general-purpose counter, a custom mapping must be created.

-

Clock Data Out: For each of the 16 bits of the data frame (11 for frequency, 5 for band/mode):[1] a. Set the DATA pin to the value of the current bit (1 or 0). b. Generate a clock pulse according to the timing requirements of the CK1 and CK2 signals as specified in the component datasheet.[1]

-

Latch Data: After all 16 bits have been transferred, pulse the L/D pin to latch the data from the serial register into the display driver. The new frequency will now appear on the display.

-

Repeat: Return to the frequency measurement step and repeat the cycle for continuous updates.

The signaling pathway for the serial data transfer is visualized below.

Figure 2: Signaling pathway for the TD-6301AP/AN.

Data Presentation

To use the TD-6301AP/AN in a custom application, the MCU must be programmed to send the correct 11-bit binary data corresponding to the desired display output. The following table provides an example of this mapping for a hypothetical 0-1999 Hz counter.

Table 2: Example Data Mapping for Display Output

| Desired Display Output (Hz) | Required 11-Bit Binary Data (Sent by MCU) | Hexadecimal Equivalent |

| 0 | 00000000000 | 0x000 |

| 1 | 00000000001 | 0x001 |

| 100 | 00001100100 | 0x064 |

| 522 | 001000001010 | 0x20A |

| 999 | 001111100111 | 0x3E7 |

| 1602 | 011001000010 | 0x642 |

| 1999 | 011111001111 | 0x7CF |

Note: The TD-6301AP/AN datasheet provides specific mappings for AM/FM radio frequencies.[1] For other applications, the relationship between the 11-bit frequency data and the displayed value is determined by the internal ROM of the device, which may require characterization or adherence to the predefined band structures.

Conclusion

The TD-6301AP/AN is a highly effective solution for driving 7-segment displays in custom instrumentation projects. By offloading the tasks of data latching and static display driving, it allows the primary microcontroller to dedicate its resources to core measurement and processing tasks. This application note has provided the necessary system architecture, operational principles, and detailed protocols to successfully integrate the TD-6301AP/AN as a display driver in a custom frequency counter, enabling the clear and stable presentation of quantitative data for scientific and research applications.

References

- 1. hirokun.jp [hirokun.jp]

- 2. TD6301AN Datasheet(PDF) - Toshiba Semiconductor [alldatasheet.com]

- 3. Making a Frequency Counter For Noisy and Sine Wave Inputs [spaco.org]

- 4. Digital Frequency Counter : 11 Steps (with Pictures) - Instructables [instructables.com]

- 5. High Resolution Frequency Counter : 5 Steps (with Pictures) - Instructables [instructables.com]

Application Notes and Protocols for TD-6301: A Selective M2/M4 Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-6301 is a novel and selective antagonist of the M2 and M4 muscarinic acetylcholine receptors, investigated for its potential therapeutic application in the treatment of overactive bladder (OAB). Developed by Theravance Biopharma, this compound was designed to offer improved bladder selectivity over existing antimuscarinic agents, which often exhibit side effects such as dry mouth due to their activity at M1 and M3 receptors. While the clinical development of this compound has been discontinued, its preclinical profile provides valuable insights for researchers in urology, pharmacology, and drug development. These application notes summarize the key pharmacological data of this compound and provide generalized protocols for its preclinical evaluation.

Mechanism of Action and Control Logic

This compound exerts its pharmacological effect by competitively antagonizing M2 and M4 muscarinic receptors. In the urinary bladder, both M2 and M3 receptors are involved in detrusor muscle contraction. While M3 receptor activation directly leads to contraction, the more abundant M2 receptors are thought to contribute by inhibiting β-adrenoceptor-mediated relaxation.[1] M4 receptors are also present and may play a role in modulating acetylcholine release. By selectively targeting M2 and M4 receptors, this compound was hypothesized to reduce bladder contractility with a lower incidence of M3- and M1-mediated side effects, such as dry mouth (sialoinhibition). The "programming" of this compound's action is determined by its receptor selectivity and pharmacokinetic properties, while its "control logic" in a biological system is the dose-dependent reduction of involuntary bladder contractions.

Quantitative Data Summary

The following tables summarize the preclinical pharmacological data for this compound.

Table 1: In Vitro Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. M2 |

| Human M1 | 11.16 | 31-fold |

| Human M2 | 0.36 | - |

| Human M3 | 12.96 | 36-fold |

| Human M4 | 0.72 | 2-fold |

| Human M5 | 46.08 | 128-fold |

Table 2: In Vivo Potency and Selectivity of this compound in Rats

| Assay | Parameter | This compound | Tolterodine | Oxybutynin | Darifenacin | Solifenacin |

| Bladder Contractility | ID50 (mg/kg) | 0.075 | 0.05 | 0.3 | 0.1 | 0.03 |

| Salivation | ID50 (mg/kg) | 1.0 | 0.1 | 0.3 | 0.8 | 0.1 |

| Bladder/Salivary Gland Selectivity Ratio (ID50 Salivation / ID50 Bladder) | >13.3 | 2 | 1 | 8 | 3.3 |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound. Specific parameters for this compound are not publicly available and may require optimization.

Protocol 1: Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing individual human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

This compound and other competing ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound and other unlabeled competing ligands.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS (typically at or below its Kd value), and varying concentrations of the competing ligand (e.g., this compound).

-

To determine non-specific binding, use a high concentration of a non-selective muscarinic antagonist like atropine in a separate set of wells.

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 values, which can then be converted to Ki values using the Cheng-Prusoff equation.

Protocol 2: In Vivo Inhibition of Volume-Induced Bladder Contractions in Rats

Objective: To assess the in vivo potency of this compound in inhibiting bladder contractions.

Materials:

-

Female Sprague-Dawley rats.

-

Anesthetic (e.g., urethane).

-

Bladder catheter and infusion pump.

-

Pressure transducer and data acquisition system.

-

This compound and vehicle control.

Procedure:

-

Anesthetize the rat and catheterize the bladder for saline infusion and pressure measurement.

-

Infuse saline into the bladder at a constant rate to induce rhythmic bladder contractions.

-

Once stable contractions are established, administer this compound or vehicle intravenously or intraperitoneally.

-

Record the bladder pressure continuously.

-

Analyze the data to determine the dose-dependent inhibition of the frequency and amplitude of bladder contractions.

-

Calculate the ID50 value, which is the dose of this compound required to inhibit the contractile response by 50%.

Protocol 3: In Vivo Inhibition of Oxotremorine-Induced Salivation in Rats

Objective: To evaluate the in vivo potency of this compound in inhibiting salivation, a measure of its potential for causing dry mouth.

Materials:

-

Male Sprague-Dawley rats.

-

This compound and vehicle control.

-

Muscarinic agonist: Oxotremorine.[2]

-

Pre-weighed cotton swabs.

-

Anesthetic (optional, depending on the protocol).

Procedure:

-

Administer this compound or vehicle to the rats at various doses.

-

After a pre-determined time, administer a standard dose of oxotremorine to induce salivation.[2]

-

Collect saliva over a specific period (e.g., 15-30 minutes) using pre-weighed cotton swabs placed in the mouth.

-

Determine the amount of saliva produced by weighing the cotton swabs after collection.

-

Calculate the dose-dependent inhibition of salivation by this compound.

-

Determine the ID50 value, representing the dose of this compound that inhibits salivation by 50%.

Signaling Pathways and Visualization

The following diagrams illustrate the proposed signaling pathways affected by this compound.

References

Application Notes for the TD-6301 Digital Display Driver IC

For Researchers, Scientists, and Electronics Engineers

Introduction

The TD-6301 is a monolithic integrated circuit designed by Toshiba for driving 7-segment displays, including LED, fluorescent lamp (FL), and liquid crystal displays (LCD).[1][2] Its primary application is as a static driver for digital frequency displays in radio tuning systems.[1][3] The IC receives serial data from a system controller, latches it, and provides the necessary drive currents for the display, simplifying the design of such systems.[1] This document provides detailed application notes and experimental protocols for utilizing the this compound in custom projects.

Key Features and Operating Characteristics

The this compound offers several features that make it suitable for frequency display applications:

-

Static Display Driving: Improves signal-to-noise ratio and simplifies the overall design of the display circuitry.[1]

-

Direct Display Driving: Integrated high-current, high-voltage output transistors eliminate the need for external driver components for LED, FL, and LCD displays.[1]

-

Serial Data Interface: A simple 3-wire serial interface (Data, Clock 1, Clock 2) allows for easy communication with a master controller.[1]

-

Wide Operating Voltage: The device operates on a 5V ±0.5V power supply.[1]

-

Display Capacity: Can drive up to 3.5 digits, allowing for a maximum display of "1999".[1]

Absolute Maximum Ratings

| Parameter | Symbol | Rating | Unit |

| Supply Voltage | Vcc | -0.5 to 7.0 | V |

| Input Voltage | Vin | -0.5 to Vcc + 0.5 | V |

| Output Voltage | VOH | 20 | V |

| Power Dissipation | PD | 1.0 (TD6301AP), 0.8 (TD6301AN) | W |

| Operating Temperature | Topr | -30 to 75 | °C |

| Storage Temperature | Tstg | -55 to 150 | °C |

Table 1: Absolute Maximum Ratings. Data sourced from the TD6301AP/AN datasheet.[1]

Pin Configuration

| Pin No. (AP/AN) | Symbol | I/O | Function |

| 1 | L/D | I | Output state switching signal input for different display types (LED, FL, LCD). |

| 2 | Data | I | Serial data input from the system controller. |

| 3-13, 15-20 | NC | - | No Connection. |

| 14, 28 (14, 30) | Vcc, GND | P | Power supply and ground. |

| 21-27 (23-29) | a1-g1 | O | 7-segment drive signal outputs. |

Table 2: Pin descriptions for the TD-6301AP/AN.[1]

Principle of Operation

The this compound functions by receiving a 16-bit serial data word from a microcontroller or a dedicated tuning system IC. This data word contains 11 bits for frequency information and 5 bits for the receiving band.[1] The data is clocked in serially and then latched internally. A segment decoder then converts the latched binary data into the appropriate 7-segment display codes to be output to the display.[1]

Data Transfer Protocol

The data transfer from the system controller is initiated only when the frequency needs to be updated. The 16-bit data signal is transferred in a single cycle. The this compound provides two clock inputs, CK1 and CK2, for timing the data input.[1]

Data flow from the system controller to the display via the this compound.

Experimental Protocol: Driving a 7-Segment LED Display

This protocol outlines the steps to interface the this compound with a microcontroller to display a frequency on a common cathode 7-segment LED display.

Materials

-

TD-6301AP or TD-6301AN IC

-

5V DC Power Supply

-

Microcontroller (e.g., Arduino Uno)

-

3.5-digit common cathode 7-segment LED display

-

Current limiting resistors (e.g., 220Ω, 7 required)

-

Breadboard and jumper wires

Procedure

-

Circuit Assembly:

-

Place the this compound IC on the breadboard.

-

Connect the Vcc and GND pins of the this compound to the 5V and GND rails of the breadboard, respectively.

-

Connect the microcontroller's 5V and GND to the breadboard's power rails.

-

Connect the 'a' through 'g' segment pins of the 7-segment display to the corresponding output pins (a1-g1) of the this compound through current limiting resistors.

-